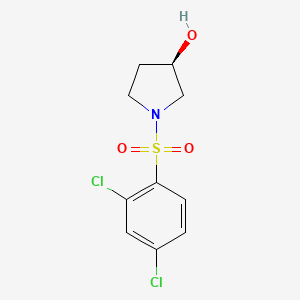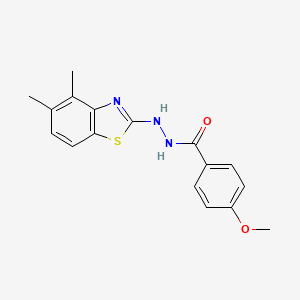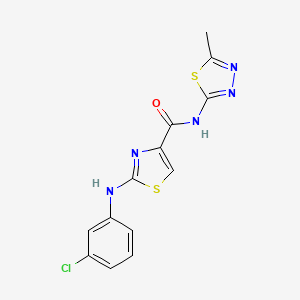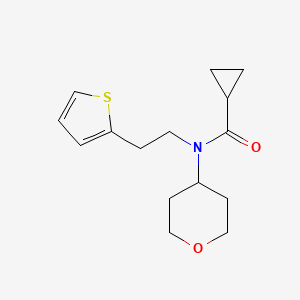
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol, also known as DIDS, is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit anion transporters and channels. This molecule has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In
Mécanisme D'action
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol selectively inhibits anion transporters and channels by binding to specific sites on these proteins. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been shown to block the transport of chloride, bicarbonate, and other anions across cell membranes. The mechanism of action of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol involves the binding of the molecule to the anion transporter or channel, which results in the inhibition of anion transport. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been shown to bind to a specific site on the anion transporter or channel, which is located near the anion binding site. This binding site is thought to be involved in the regulation of anion transport and is targeted by (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol to block anion transport.
Biochemical and Physiological Effects:
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been shown to have a variety of biochemical and physiological effects, including the inhibition of anion transport, the modulation of cell volume, the regulation of pH, and the modulation of neuronal excitability. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been shown to inhibit the transport of chloride, bicarbonate, and other anions across cell membranes, which can affect the regulation of ion homeostasis, cell volume, and pH. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has also been shown to modulate neuronal excitability by affecting the function of anion channels and transporters in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has several advantages as a research tool, including its ability to selectively inhibit anion transporters and channels, its ease of use, and its availability. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol is also relatively inexpensive and can be used in a variety of experimental systems. However, there are also some limitations to the use of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol in lab experiments. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol can have off-target effects and can affect the function of other proteins in addition to anion channels and transporters. Additionally, the use of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol in experiments can be complicated by the need to control for the effects of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol on other proteins and cellular processes.
Orientations Futures
There are several future directions for research on (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol, including the development of more selective inhibitors of anion transporters and channels, the investigation of the role of anion transporters and channels in disease states, and the exploration of the potential therapeutic applications of anion transport inhibitors. Additionally, there is a need for further research on the mechanisms of action of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol and other anion transport inhibitors, as well as the development of new experimental systems for studying anion transport and its regulation.
Méthodes De Synthèse
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol can be synthesized using different methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with pyrrolidine-3-ol in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by the addition of sodium hydroxide to form the final product. The synthesis of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol can also be achieved through the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-hydroxypyrrolidine in the presence of a base.
Applications De Recherche Scientifique
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been widely used in scientific research for its ability to selectively inhibit anion transporters and channels. This molecule has been studied for its potential applications in various fields, including neuroscience, physiology, and pharmacology. In neuroscience, (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been used to study the role of anion channels in synaptic transmission, neuronal excitability, and plasticity. In physiology, (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been used to investigate the role of anion transporters in ion homeostasis, cell volume regulation, and pH regulation. In pharmacology, (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been used to screen for potential anion transport inhibitors and to study the pharmacological properties of anion channels and transporters.
Propriétés
IUPAC Name |
(3R)-1-(2,4-dichlorophenyl)sulfonylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3S/c11-7-1-2-10(9(12)5-7)17(15,16)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBNZEUQGBOYNU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2864648.png)
![N-(3-acetamidophenyl)-2-((4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2864649.png)



![1-(3-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864658.png)
![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride](/img/structure/B2864659.png)
![4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864661.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2864662.png)
![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)
